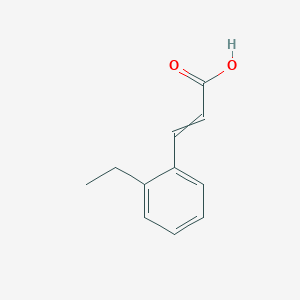

3-(2-ethylphenyl)prop-2-enoic Acid

Description

3-(2-Ethylphenyl)prop-2-enoic acid (CAS: 103988-23-4) is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone substituted with a 2-ethylphenyl group at the β-position. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol and a purity of ≥95% (commercially available via Apollo Scientific) . This compound is primarily used in research settings for synthetic organic chemistry and materials science applications .

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(2-ethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

PPDRIRGALQZEPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the ethyl group into a carboxylic acid group.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).

Major Products Formed:

Oxidation: Formation of 2-ethylbenzoic acid.

Reduction: Formation of 2-ethylcinnamyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

Medicine: Research has shown its potential in developing drugs for treating various diseases due to its bioactive properties.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The prop-2-enoic acid core is highly versatile, with substituent variations significantly altering properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Prop-2-enoic Acid Derivatives

Hydrogen Bonding and Crystallography

Industrial and Pharmacological Relevance

- Ferulic acid is a bio-based precursor for syringaresinol, a sustainable alternative to bisphenol A in plastics .

- Caffeic acid derivatives are explored for carbon nanotube functionalization, enhancing material compatibility in nanotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.